molecular formula C24H19ClF2N2O5 B1388422 3-(6-(1-(2,2-Difluorbenzo[d][1,3]dioxol-5-yl)cyclopropancarboxamido)-3-methylpyridin-2-yl)benzoesäure-Hydrochlorid CAS No. 1160221-26-0

3-(6-(1-(2,2-Difluorbenzo[d][1,3]dioxol-5-yl)cyclopropancarboxamido)-3-methylpyridin-2-yl)benzoesäure-Hydrochlorid

Katalognummer: B1388422
CAS-Nummer: 1160221-26-0
Molekulargewicht: 488.9 g/mol
InChI-Schlüssel: YNVODGKBKZCGGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pharmaceutical composition suitable for oral administration to treat a CFTR mediated disease such as Cystic Fibrosis . It is also known as Compound 1 .


Synthesis Analysis

The synthesis of this compound involves a substantially crystalline and free solid state form . The solid state form of the compound is referred to as Form I .


Molecular Structure Analysis

The molecular structure of the compound is complex, with heterocyclic compounds containing both one or more hetero rings having oxygen atoms as the only ring hetero atoms, and one or more rings having nitrogen as the only ring hetero atom .


Chemical Reactions Analysis

The compound is involved in the regulation of anion flux across the membrane, as well as the activity of other ion channels and proteins . It is critical for the maintenance of electrolyte transport throughout the body, including respiratory and digestive tissue .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.41 . It is a solid at room temperature and should be stored in a dark place in an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Behandlung von Mukoviszidose

Diese Verbindung wurde als potenzielle Behandlung für Mukoviszidose (CF) identifiziert. Sie zielt auf den transmembranen Leitfähigkeitsregler für Mukoviszidose (CFTR) ab, der bei CF-Patienten defekt ist . Durch die Modulation dieses Proteins kann die Verbindung zur Korrektur des Chloridtransports über die Zellmembran beitragen und so eine der Hauptursachen der Krankheit beheben.

Pharmazeutische Zusammensetzungen

Die Verbindung kann in pharmazeutische Zusammensetzungen formuliert werden, die verschiedene Hilfsstoffe wie Füllstoffe, Verdünnungsmittel, Sprengmittel, Tenside, Bindemittel, Gleitmittel und Schmiermittel enthalten. Diese Zusammensetzungen eignen sich für die orale Verabreichung und können für eine optimale Abgabe und Wirksamkeit angepasst werden .

Feststoffe für Medikamente

Die Erforschung der festen Formen dieser Verbindung, einschließlich ihrer kristallinen und amorphen Zustände, ist entscheidend für die Entwicklung stabiler und wirksamer Medikamente. Diese festen Formen können die Bioverfügbarkeit, Löslichkeit und Haltbarkeit des Arzneimittels beeinflussen .

Agrochemische Forschung

Die Derivate der Verbindung werden in der agrochemischen Forschung verwendet. Sie dienen als Zwischenprodukte bei der Synthese biologisch aktiver Moleküle, die zur Entwicklung neuer Pestizide oder Herbizide führen könnten .

Futtermittelzusatzstoff für Nutztiere

Im Bereich der Veterinärmedizin wird ein Derivat dieser Verbindung als Futtermittelzusatzstoff für Nutztiere untersucht. Es wirkt als Säuerungsmittel, das die Anzahl schädlicher Mikroben wie E. coli reduzieren kann und so die allgemeine Gesundheit und Produktivität der Tiere verbessert .

Chemisches Zwischenprodukt

Die Verbindung dient als chemisches Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Moleküle. Diese Rolle ist unerlässlich für die Entdeckung und Entwicklung neuer Medikamente und Behandlungen für eine Vielzahl von Krankheiten .

Wirkmechanismus

The compound works by affecting the CFTR, a cAMP/ATP-mediated anion channel that is expressed in a variety of cells types, including absorptive and secretory epithelia cells . It is used to treat CFTR mediated diseases such as Cystic Fibrosis .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Biochemische Analyse

Biochemical Properties

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the cystic fibrosis transmembrane conductance regulator (CFTR) protein, enhancing its function and stability . This interaction is vital for improving chloride ion transport across cell membranes, which is impaired in cystic fibrosis patients.

Cellular Effects

The effects of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it enhances the expression and function of the CFTR protein, leading to improved chloride ion transport and reduced mucus viscosity in epithelial cells . This compound also affects other cellular processes, such as inflammation and oxidative stress, by modulating the activity of related signaling pathways.

Molecular Mechanism

At the molecular level, 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride exerts its effects through specific binding interactions with the CFTR protein. It stabilizes the protein’s structure, enhancing its function and preventing degradation . This compound also inhibits certain enzymes involved in the degradation of CFTR, further contributing to its therapeutic effects. Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins involved in CFTR expression.

Temporal Effects in Laboratory Settings

The effects of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated sustained improvements in CFTR function and chloride ion transport, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride vary with different dosages. At lower doses, the compound effectively enhances CFTR function without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, potentially affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is transported and distributed through specific transporters and binding proteins . It is efficiently taken up by epithelial cells, where it accumulates and exerts its therapeutic effects. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and Golgi apparatus, where it interacts with the CFTR protein . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to the CFTR protein to exert its effects.

Eigenschaften

IUPAC Name

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5.ClH/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17;/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVODGKBKZCGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670430
Record name 3-(6-{[1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160221-26-0
Record name 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160221-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-{[1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate (1.0 eq) in MeCN (3.0 vol) was added water (0.83 vol) followed by concentrated aqueous HCl (0.83 vol). The mixture was heated to 45±5° C. After stirring for 24 to 48 h, the reaction was complete, and the mixture was allowed to cool to ambient. Water (1.33 vol) was added and the mixture stirred. The solid was collected by filtration, washed with water (2×0.3 vol), and partially dried on the filter under vacuum. The solid was dried to a constant weight (<1% difference) in a vacuum oven at 60° C. with a slight N2 bleed to afford 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid•HCl as an off-white solid.
Name
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)-t-butylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
Reactant of Route 3
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
Reactant of Route 4
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
Reactant of Route 5
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.